6-Bromo-2-propylquinoline-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-propylquinoline-4-carbothioamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
The synthesis of 6-Bromo-2-propylquinoline-4-carbothioamide can be achieved through several methods. One common approach involves the reaction of 6-bromoquinoline with propylamine and carbon disulfide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
6-Bromo-2-propylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of 2-propylquinoline-4-carbothioamide.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
6-Bromo-2-propylquinoline-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Mechanism of Action
The mechanism of action of 6-Bromo-2-propylquinoline-4-carbothioamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This disruption can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies. The compound may also interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
6-Bromo-2-propylquinoline-4-carbothioamide can be compared with other quinoline derivatives such as:
2-Propylquinoline-4-carbothioamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-2-propylquinoline-4-carbothioamide: The chlorine atom may impart different electronic properties compared to bromine, affecting its chemical behavior.
6-Bromo-2-methylquinoline-4-carbothioamide: The presence of a methyl group instead of a propyl group can influence the compound’s steric and electronic properties.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of quinoline derivatives.
Properties
CAS No. |
62078-08-4 |
---|---|
Molecular Formula |
C13H13BrN2S |
Molecular Weight |
309.23 g/mol |
IUPAC Name |
6-bromo-2-propylquinoline-4-carbothioamide |
InChI |
InChI=1S/C13H13BrN2S/c1-2-3-9-7-11(13(15)17)10-6-8(14)4-5-12(10)16-9/h4-7H,2-3H2,1H3,(H2,15,17) |
InChI Key |
DYTBLYQYXOUEPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)Br)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.